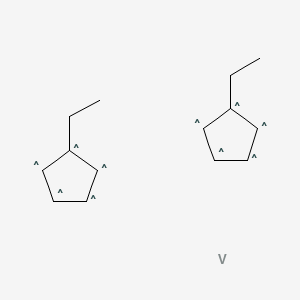
Bis(ethylcyclopentadienyl)vanadium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(ethylcyclopentadienyl)vanadium(II) is an organometallic compound with the chemical formula C14H18V. It is a dark purple liquid that is known for its pyrophoric properties, meaning it can ignite spontaneously in air. This compound is part of the broader class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl anions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylcyclopentadienyl)vanadium(II) typically involves the reaction of vanadium(II) chloride with ethylcyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction is as follows:
VCl2+2Na(C7H9)→V(C7H9)2+2NaCl
Industrial Production Methods
While specific industrial production methods for bis(ethylcyclopentadienyl)vanadium(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require stringent control of reaction conditions to ensure safety and product purity, given the compound’s pyrophoric nature.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(ethylcyclopentadienyl)vanadium(II) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to form vanadium(0) complexes.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange reactions can be facilitated by using other cyclopentadienyl derivatives or phosphines.
Major Products
Oxidation: Vanadium(IV) or vanadium(V) complexes.
Reduction: Vanadium(0) complexes.
Substitution: New organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(ethylcyclopentadienyl)vanadium(II) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
Medicine: While not widely used in medicine, its potential as a therapeutic agent is being investigated.
Industry: It is used in the production of advanced materials and as a precursor for other vanadium-containing compounds.
Wirkmechanismus
The mechanism of action of bis(ethylcyclopentadienyl)vanadium(II) involves its ability to donate and accept electrons, making it a versatile catalyst. The vanadium center can undergo changes in oxidation state, facilitating various chemical transformations. The cyclopentadienyl ligands stabilize the metal center and influence its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(cyclopentadienyl)vanadium(II): Similar structure but with cyclopentadienyl instead of ethylcyclopentadienyl ligands.
Bis(methylcyclopentadienyl)vanadium(II): Contains methylcyclopentadienyl ligands.
Bis(ethylcyclopentadienyl)chromium(II): Similar structure but with chromium instead of vanadium.
Uniqueness
Bis(ethylcyclopentadienyl)vanadium(II) is unique due to the presence of ethyl groups on the cyclopentadienyl ligands, which can influence its reactivity and stability. This makes it distinct from other metallocenes and allows for specific applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
55940-04-0 |
|---|---|
Molekularformel |
C14H18V |
Molekulargewicht |
237.23 g/mol |
InChI |
InChI=1S/2C7H9.V/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
InChI-Schlüssel |
LKRMGNHUAYXLJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


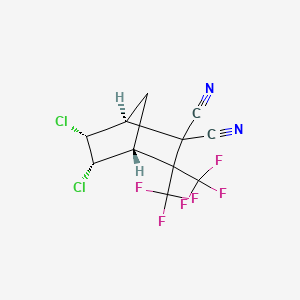

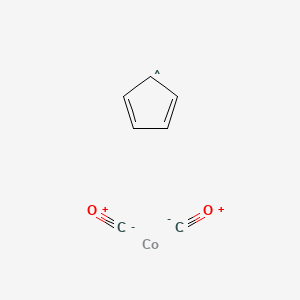
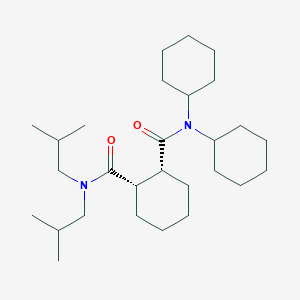
![(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene](/img/structure/B15088912.png)
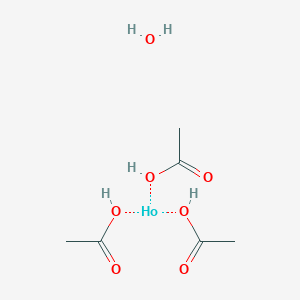
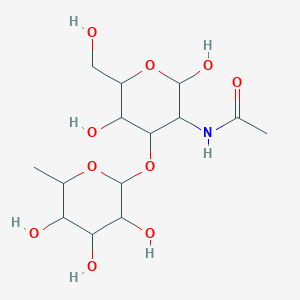
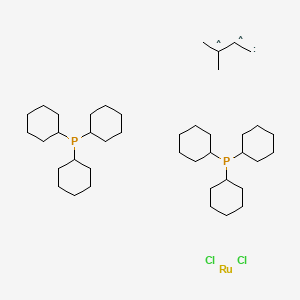
![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B15088943.png)
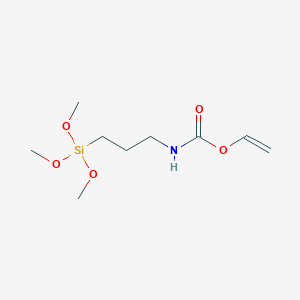
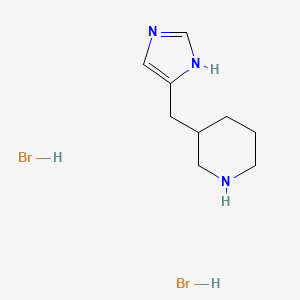
![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)
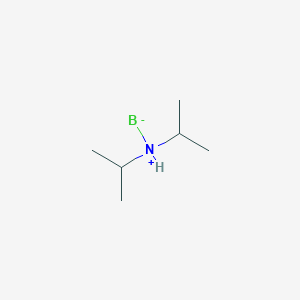
![[des-Arg9]bradykinin](/img/structure/B15088996.png)
